Dehydrosoyasaponin I methyl ester
Description
Chemical Structure and Formula
The chemical structure of Dehydrosoyasaponin I methyl ester is based on a triterpene aglycone. The molecular formula for this compound is C49H78O18. abmole.com
Physicochemical Properties
Table 1: Physicochemical Properties of Dehydrosoyasaponin I and its Methyl Ester
| Property | Value |
| This compound | |
| Molecular Formula | C49H78O18 abmole.com |
| Molecular Weight | 955.13 g/mol abmole.com |
| Appearance | Solid abmole.com |
| Dehydrosoyasaponin I | |
| Molecular Formula | C48H76O18 nih.gov |
| Molecular Weight | 941.1 g/mol nih.gov |
| Melting Point | 272 - 280 °C nih.gov |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation of complex natural products like this compound. For the parent compound, Dehydrosoyasaponin I, mass spectrometry data is available. In positive ion mode ESI-MS/MS, the precursor ion [M+H]+ has been observed at m/z 941.5114. nih.gov In negative ion mode, the precursor ion [M-H]- is seen at m/z 939.4939. nih.gov This high-resolution mass spectrometry data is crucial for confirming the elemental composition of the molecule.
Structure
2D Structure
Properties
Molecular Formula |
C49H78O18 |
|---|---|
Molecular Weight |
955.1 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C49H78O18/c1-22-30(53)32(55)36(59)41(62-22)66-38-33(56)31(54)25(20-50)63-42(38)67-39-35(58)34(57)37(40(60)61-9)65-43(39)64-29-13-14-46(5)26(47(29,6)21-51)12-15-49(8)27(46)11-10-23-24-18-44(2,3)19-28(52)45(24,4)16-17-48(23,49)7/h10,22,24-27,29-39,41-43,50-51,53-59H,11-21H2,1-9H3/t22-,24-,25+,26+,27+,29-,30-,31-,32+,33-,34-,35-,36+,37-,38+,39+,41-,42-,43+,45+,46-,47+,48+,49+/m0/s1 |
InChI Key |
UAQSFFPZBWPNOO-CXWULDEQSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)OC)O)O)CO)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8=O)(C)C)C)C)C)C)C(=O)OC)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)OC)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Dehydrosoyasaponin I Methyl Ester
Plant Sources
Dehydrosoyasaponin I methyl ester is a naturally occurring saponin (B1150181) found in Trifolium alexandrinum (Egyptian clover). medchemexpress.comabmole.comglpbio.com The parent compound, Dehydrosoyasaponin I, and other related saponins (B1172615) are found in various plants, including soybeans (Glycine max). nih.gov
Isolation Techniques
The isolation of saponins from natural sources is often challenging due to their structural complexity and the presence of closely related compounds. nih.gov
The initial step in isolating this compound typically involves the extraction of plant material with a polar solvent, such as methanol (B129727) or ethanol. The crude extract is then subjected to a series of liquid-liquid partitioning steps with solvents of varying polarity to separate compounds based on their solubility characteristics.
Following initial extraction and partitioning, various chromatographic techniques are employed for the purification of this compound. These methods may include:
Column Chromatography: Using stationary phases like silica (B1680970) gel or reversed-phase C18 material to separate the components of the extract.
High-Performance Liquid Chromatography (HPLC): A high-resolution technique often used for the final purification of the compound.
Enzymatic Separation Approaches
Enzymatic methods can be utilized in the analysis and modification of saponins. For instance, pectin (B1162225) methylesterase is used in a rapid enzymatic method for the determination of pectin methyl esters. nih.gov This process involves the enzymatic release of methanol, which is then quantified. nih.gov While not a direct separation method for the entire saponin, enzymatic approaches can be valuable for structural analysis and the targeted modification of saponin sugar chains.
Biosynthetic Pathways and Enzymology of Dehydrosoyasaponin I Methyl Ester
General Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis via Mevalonate (B85504) Pathway
The foundation of Dehydrosoyasaponin I methyl ester biosynthesis is the well-established mevalonate (MVA) pathway, which is responsible for producing a vast array of isoprenoid compounds in plants. nih.govnih.gov This pathway, primarily occurring in the cytoplasm, assembles the basic carbon skeletons that will be later modified into complex saponins (B1172615). nih.govresearchgate.net
Initial Precursor Formation: 2,3-Oxidosqualene (B107256)
The biosynthesis of triterpenoid saponins commences with the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP), through the MVA pathway. researchgate.net These five-carbon units are sequentially condensed to form the 30-carbon linear hydrocarbon, squalene (B77637). A key enzyme, squalene epoxidase, then introduces an epoxide ring into the squalene molecule, converting it into (S)-2,3-oxidosqualene. oup.comnih.gov This molecule is a critical branch point in isoprenoid metabolism, serving as the common precursor for the synthesis of both sterols and triterpenoids, including saponins. nih.govoup.comnih.gov
Cyclization and Aglycone Formation
The linear 2,3-oxidosqualene molecule undergoes a remarkable transformation through a series of cyclization reactions catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govnih.gov This step is pivotal as it establishes the foundational polycyclic structure of the triterpenoid aglycone, or sapogenin. For oleanane-type saponins like Dehydrosoyasaponin I, the key OSC is β-amyrin synthase (β-AS), which masterfully folds and cyclizes 2,3-oxidosqualene to produce the pentacyclic triterpenoid, β-amyrin. nih.gov
Following the initial cyclization, the β-amyrin skeleton undergoes a series of oxidative modifications. These reactions are typically catalyzed by cytochrome P450-dependent monooxygenases (CYP450s), which introduce hydroxyl (-OH) and carboxyl (-COOH) groups at specific positions on the triterpenoid backbone. nih.gov This oxidative "tailoring" is crucial for the structural diversity of saponins. In the case of soyasaponins, these modifications often occur at the C-16, C-23, and C-28 positions. nih.gov The formation of the dehydro- (B1235302) feature in Dehydrosoyasaponin I suggests the action of a specific desaturase or dehydrogenase enzyme.
Glycosylation and Acyltransfer Reactions
Once the aglycone has been appropriately oxidized, it is subjected to glycosylation, a process where sugar moieties are sequentially attached to the sapogenin backbone. This is carried out by a large family of enzymes called UDP-dependent glycosyltransferases (UGTs). nih.gov These enzymes transfer sugar residues, such as glucose, galactose, rhamnose, or xylose, from an activated sugar donor (UDP-sugar) to the aglycone. kspbtjpb.org The number, type, and linkage of these sugar chains contribute significantly to the diversity and biological activity of saponins.
Further structural diversification can occur through acyltransfer reactions, where acyl groups (like acetyl groups) are added to the sugar chains. researchgate.net These reactions are catalyzed by acyltransferases and can influence the solubility and bioactivity of the final saponin molecule. researchgate.net
Specific Methyl Esterification Mechanisms
The final step in the biosynthesis of this compound is the esterification of a carboxyl group on the aglycone with a methyl group. While the specific enzyme responsible for this reaction in the context of Dehydrosoyasaponin I has not been definitively characterized, the most plausible mechanism involves an enzymatic methylation process.
Enzymatic Methylation Processes
In biological systems, the addition of a methyl group is a common modification for a vast array of molecules, including secondary metabolites like saponins. nih.gov This process, known as methylation, is catalyzed by a class of enzymes called methyltransferases.
S-Adenosylmethionine (SAM)-Dependent Methyltransferases
The vast majority of biological methylation reactions are carried out by S-Adenosylmethionine (SAM)-dependent methyltransferases. nih.govnih.gov These enzymes utilize S-adenosylmethionine as the methyl donor, a universal cofactor in all living organisms. nih.govresearchgate.net SAM-dependent methyltransferases catalyze the transfer of the activated methyl group from SAM to a nucleophilic acceptor atom, such as an oxygen, nitrogen, or carbon, on the substrate molecule. nih.govnih.gov
In the biosynthesis of this compound, it is hypothesized that a specific SAM-dependent methyltransferase recognizes the dehydrosoyasaponin I molecule, which possesses a carboxylic acid group. The enzyme would then facilitate the nucleophilic attack of a carboxylate oxygen onto the methyl group of SAM, resulting in the formation of the methyl ester and the release of S-adenosylhomocysteine (SAH). nih.govresearchgate.net While the specific saponin carboxyl methyltransferase for this reaction awaits discovery and characterization, the SAM-dependent methylation mechanism represents the most established and likely pathway for this final biosynthetic step.
Enzymes in Triterpenoid Saponin Biosynthesis
| Enzyme Class | Function | Precursor/Substrate | Product |
| Squalene Epoxidase | Epoxidation | Squalene | 2,3-Oxidosqualene |
| Oxidosqualene Cyclases (e.g., β-amyrin synthase) | Cyclization of 2,3-oxidosqualene to form the triterpenoid backbone | 2,3-Oxidosqualene | Triterpenoid Aglycone (e.g., β-amyrin) |
| Cytochrome P450 Monooxygenases (CYP450s) | Oxidation (hydroxylation, carboxylation) of the aglycone | Triterpenoid Aglycone | Oxidized Aglycone |
| UDP-dependent Glycosyltransferases (UGTs) | Attachment of sugar moieties to the aglycone | Oxidized Aglycone, UDP-sugars | Triterpenoid Saponin |
| Acyltransferases | Addition of acyl groups to sugar chains | Triterpenoid Saponin | Acylated Triterpenoid Saponin |
| SAM-dependent Methyltransferases | Addition of a methyl group to a carboxyl group | Dehydrosoyasaponin I | This compound |
Role of Methylmalonyl-CoA Building Blocks
While the direct experimental verification of the biosynthetic origin of the DDMP moiety in this compound is yet to be fully elucidated, the chemical structure of DDMP—a pyranone derivative—strongly suggests its formation via a polyketide synthase (PKS) pathway. nih.govacs.orgnih.gov In microbial and fungal systems, the biosynthesis of similar pyrone rings often involves the condensation of smaller acyl-CoA units, with methylmalonyl-CoA being a common extender unit in the synthesis of complex polyketides. nih.govpsu.edunih.govasm.org
Polyketide synthases catalyze the iterative condensation of a starter unit with extender units, such as malonyl-CoA or methylmalonyl-CoA, to generate a polyketide chain that can then undergo cyclization and other modifications to form diverse chemical structures, including pyranones. wikipedia.orgtaylorandfrancis.com The presence of a methyl group on the pyranone ring of DDMP is a key indicator that methylmalonyl-CoA likely serves as a precursor, contributing the propionyl unit that includes the methyl branch. psu.edu The conversion of succinyl-CoA to (2S)-methylmalonyl-CoA is a known metabolic route that could supply this essential building block. nih.govnih.gov
Although a direct link has not been definitively established in soybean for DDMP biosynthesis, the parallels with well-characterized PKS pathways provide a strong hypothetical framework for the involvement of methylmalonyl-CoA.
Precursor Elongation Pathways
The formation of the DDMP moiety is hypothesized to involve precursor elongation pathways that share similarities with primary metabolic routes.
Fatty Acid Synthase (FAS) Pathway
The biosynthesis of polyketides shares remarkable similarities with fatty acid synthesis. nih.govwikipedia.org Both processes involve the sequential condensation of two-carbon units to build a longer chain. Fatty acid synthases (FAS) and polyketide synthases (PKSs) are evolutionarily and functionally related, often employing a similar set of catalytic domains. wikipedia.org In some bacteria, FAS-like enzymes are known to utilize methylmalonyl-CoA for chain extension, producing branched-chain fatty acids. nih.gov
Given the structural relationship between fatty acid and polyketide biosynthesis, it is plausible that a FAS-like enzymatic machinery is involved in generating the polyketide precursor to the DDMP ring. This machinery would catalyze the elongation of a starter molecule with extender units, including the methylmalonyl-CoA that provides the characteristic methyl group of DDMP.
Alpha-Ketoacid Elongation (αKAE) Pathway
The alpha-ketoacid elongation (αKAE) pathway is another crucial route in plant metabolism responsible for the chain elongation of α-ketoacids, which are precursors to various amino acids and secondary metabolites like glucosinolates. nih.govmpg.de This pathway involves a cycle of four reactions: condensation, isomerization, oxidative decarboxylation, and transamination. While direct evidence linking the αKAE pathway to DDMP biosynthesis is currently lacking, its role in generating diverse carbon skeletons in plant secondary metabolism makes it a potential, though less likely, contributor to the formation of the DDMP precursor. The pathway is known to elongate aliphatic acids by single methylene (B1212753) groups, a process that could theoretically be adapted to build the carbon backbone of the DDMP moiety. nih.gov
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of soyasaponins, including this compound, is under tight genetic and molecular control. This regulation occurs at multiple levels, from the expression of biosynthetic genes to the activity of the enzymes they encode.
The final and key step in the formation of DDMP saponins is the attachment of the DDMP moiety to the soyasaponin precursor. This reaction is catalyzed by a specific UDP-glycosyltransferase. In soybean (Glycine max), this enzyme has been identified as UGT73B4, which is encoded by the Sg-9 locus. nih.gov The expression of the Sg-9 gene is tissue-specific and correlates with the accumulation of DDMP saponins, indicating its critical role as a dedicated DDMP transferase. nih.gov
The expression of soyasaponin biosynthetic genes is also known to be influenced by developmental cues and environmental stimuli. Phytohormones such as jasmonates have been shown to upregulate the expression of genes involved in saponin biosynthesis, including β-amyrin synthase, a key enzyme at the beginning of the pathway. oup.com Transcriptional and post-transcriptional regulation mechanisms play a significant role in controlling the levels of mRNAs for seed storage proteins and likely extend to the regulation of secondary metabolite biosynthetic pathways. researchgate.netnih.govucla.eduusda.govnih.govnih.gov The intricate network of transcription factors and regulatory elements ensures that the production of these complex molecules is precisely controlled in time and space within the plant.
Table of Research Findings on DDMP Saponin Biosynthesis
| Gene/Locus | Enzyme Encoded | Function | Organism | Reference(s) |
|---|---|---|---|---|
| Sg-9 | UGT73B4 (UDP-glycosyltransferase) | Transfers the DDMP moiety to soyasapogenol B or group B saponins | Soybean (Glycine max) | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) |
| Methylmalonyl-CoA |
| Malonyl-CoA |
| Soyasapogenol A |
| Soyasapogenol B |
| β-amyrin |
| Succinyl-CoA |
| Acetyl-CoA |
| Glucosinolates |
Synthetic Chemistry Approaches to Dehydrosoyasaponin I Methyl Ester and Analogues
Total Synthesis Strategies of Complex Triterpenoid (B12794562) Saponin (B1150181) Methyl Esters
While a dedicated total synthesis of Dehydrosoyasaponin I methyl ester has not been extensively documented in peer-reviewed literature, the general strategies for constructing complex oleanane-type saponins (B1172615) provide a clear roadmap for its potential synthesis. These strategies are centered around the efficient construction of the aglycone and the subsequent stereocontrolled glycosylations.
Stereocontrolled Synthesis Methodologies
The synthesis of oleanane-type saponins necessitates precise control over multiple stereocenters. tandfonline.com A key challenge lies in the stereoselective formation of the glycosidic linkages. The use of 2-O-acetyl-glycosyl donors is a well-established and efficient method for achieving a 1,2-trans-glycoside linkage, which is crucial for building the specific oligosaccharide chain found in many saponins. tandfonline.com The Schmidt glycosylation method has also been successfully leveraged to obtain various oleanane-type triterpene saponins, including those with mono-, di-, tri-, and even tetrasaccharide moieties. nih.gov
The stereochemistry of the aglycone itself is another critical aspect. The biosynthesis of soyasapogenol B, the aglycone of Dehydrosoyasaponin I, involves the enzyme β-amyrin synthase, which orchestrates the cyclization of 2,3-oxidosqualene (B107256) into the pentacyclic β-amyrin skeleton. nih.gov Subsequent enzymatic oxidations lead to the final soyasapogenol B structure. nih.gov In a laboratory setting, achieving this level of stereocontrol requires carefully designed multi-step sequences, often employing chiral pool starting materials or asymmetric catalysis.
Key Synthetic Intermediates and Transformations
The synthesis of complex triterpenoid saponins relies on the availability of key building blocks and robust chemical transformations.
Aglycone Synthesis: The synthesis of the aglycone, soyasapogenol B, is a major undertaking. A common strategy involves the functionalization of more readily available oleanane (B1240867) triterpenoids like oleanolic acid. redalyc.org For instance, the synthesis of soyasapogenol B has been achieved in engineered Saccharomyces cerevisiae. nih.gov This biosynthetic approach starts with the expression of β-amyrin synthase to produce β-amyrin, which is then hydroxylated by specific cytochrome P450 enzymes (CYP93E3 and CYP72A566 from Glycyrrhiza glabra) to yield soyasapogenol B. nih.gov
Glycosylation Strategies: The stepwise assembly of the oligosaccharide chain onto the aglycone is a common and effective strategy. tandfonline.com This approach allows for the controlled formation of each glycosidic bond with the desired stereochemistry. An alternative is the block glycosylation method, where a pre-assembled oligosaccharide donor is coupled to the aglycone.
Esterification: The final step in the synthesis of this compound would be the esterification of the carboxylic acid group on the glucuronic acid residue. This can be achieved using standard esterification methods, such as reaction with methanol (B129727) in the presence of an acid catalyst or using reagents like trimethylsilyldiazomethane. A facile method for preparing amino acid methyl esters using methanol and trimethylchlorosilane has been reported, which could be adapted for this purpose. mdpi.com
Semi-synthetic Derivatization of Dehydrosoyasaponin I and Related Saponins
Semi-synthesis, which involves the chemical modification of a natural product, is a powerful tool for generating analogues with potentially improved properties. nih.gov For soyasaponins, derivatization efforts have primarily focused on the glucuronic acid residue and the sugar moieties.
Modification of the sugar units can also be performed. For example, selective protection and deprotection strategies allow for the modification of specific hydroxyl groups on the sugar rings, enabling the introduction of new functionalities or the alteration of the glycosylation pattern.
Chemoenzymatic Synthesis Methods for Selective Modifications
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of enzymatic transformations. This approach is particularly valuable for the modification of complex molecules like saponins, where regioselectivity and stereoselectivity are paramount.
Enzymes such as lipases, proteases, and glycosidases can be employed for selective modifications. For instance, lipases can be used for the regioselective acylation or deacylation of the sugar moieties. researchgate.net Glycosidases, on the other hand, can be used to trim or modify the oligosaccharide chain. A particularly powerful chemoenzymatic method involves the use of endoglycosidases for the en bloc transfer of a pre-assembled oligosaccharide to a GlcNAc-polypeptide, a strategy that could be adapted for saponin synthesis. nih.gov
The use of glycosyltransferases in combination with chemically synthesized precursors allows for the precise and selective extension of oligosaccharide chains. nih.gov This method offers a high degree of control over the final structure of the glycan portion of the saponin. For example, the TEMPO-mediated oxidation of a primary alcohol on a sugar residue to a carboxylic acid, followed by enzymatic glycosylation, provides a route to complex, branched oligosaccharides. tandfonline.com
The following table summarizes the key synthetic strategies and their applications:
| Synthetic Strategy | Description | Application to this compound Analogues | Key Intermediates/Enzymes |
| Total Synthesis | Complete chemical synthesis from simple starting materials. | Construction of the soyasapogenol B aglycone and stereocontrolled glycosylation. | Oleanolic acid, β-amyrin, glycosyl donors, β-amyrin synthase, cytochrome P450s. |
| Semi-synthesis | Chemical modification of the isolated natural product. | Derivatization of the glucuronic acid residue (amidation, esterification) and modification of sugar moieties. | Dehydrosoyasaponin I, carbodiimides, various amines and alcohols. |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic methods for selective modifications. | Regioselective acylation/deacylation of sugars, selective glycosylation or deglycosylation. | Lipases, glycosidases, glycosyltransferases, TEMPO. |
Structural Elucidation and Advanced Spectroscopic Characterization of Dehydrosoyasaponin I Methyl Ester
High-Resolution Mass Spectrometry (HRMS) Techniques
High-resolution mass spectrometry is fundamental for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For Dehydrosoyasaponin I methyl ester, which has a molecular formula of C49H78O18, the calculated monoisotopic mass is 954.5188 Da. This precise value serves as a primary reference point for its identification in complex biological extracts.
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful method for separating and identifying saponins (B1172615) from natural sources. youtube.com In a typical analysis of this compound, reversed-phase liquid chromatography is employed to separate the compound from a mixture. The mobile phase usually consists of a gradient system of water and acetonitrile, often modified with formic acid to improve the ionization efficiency and peak shape. koreascience.krresearchgate.net As the compound elutes from the chromatography column, it is ionized (commonly via electrospray ionization, ESI) and analyzed by a high-resolution mass spectrometer. This provides an accurate mass measurement of the intact molecule, confirming its elemental composition and distinguishing it from other co-eluting compounds. youtube.com
The integration of ultra-high-performance liquid chromatography (UHPLC) with a quadrupole time-of-flight (QTOF) mass spectrometer offers enhanced resolution, sensitivity, and speed compared to conventional LC-HRMS systems. nih.gov This technique is particularly well-suited for the analysis of isomeric saponins, which are common in plant extracts. nih.govresearchgate.net When analyzing this compound, UHPLC-QTOF-MS would detect the protonated molecular ion, [M+H]⁺, at an m/z of approximately 955.5261. The high mass accuracy of the QTOF analyzer allows for the confident determination of the elemental formula (C49H79O18⁺ for the protonated ion) with an error of less than 5 ppm. nih.gov
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by inducing fragmentation of a selected precursor ion. For this compound ([M+H]⁺ ≈ m/z 955.5), the fragmentation pattern is predictable and highly informative, primarily involving the sequential loss of its sugar moieties. nih.gov
The fragmentation cascade is initiated by the cleavage of the most labile glycosidic bond, which connects the terminal rhamnose to the galactose unit. This is followed by the loss of the galactose, and subsequently, the cleavage of the bond linking the glucuronic acid methyl ester to the aglycone. The resulting fragments provide definitive evidence for the sequence and identity of the sugars in the glycosidic chain. The core aglycone, soyasapogenol A, is typically observed as a final product ion, often with associated water losses. koreascience.kr
Table 1: Predicted HRMS/MS Fragmentation of this compound ([C49H78O18+H]⁺)
| Observed Ion (m/z) | Calculated Mass | Mass Loss (Da) | Identity of Loss | Inferred Fragment Structure |
|---|---|---|---|---|
| 955.5261 | 955.5261 | - | - | [M+H]⁺ |
| 809.4682 | 809.4682 | 146.0579 | Rhamnose | [M+H - Rha]⁺ |
| 647.3658 | 647.3658 | 162.0528 | Galactose | [M+H - Rha - Gal]⁺ |
| 457.3676 | 457.3676 | 190.0977 | Glucuronic Acid Methyl Ester | [Soyasapogenol A+H]⁺ |
| 439.3570 | 439.3570 | 18.0106 | Water | [Soyasapogenol A+H - H₂O]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the ultimate confirmation of molecular structure by mapping the connectivity and spatial relationships of all hydrogen and carbon atoms.
The 1D NMR spectra of this compound reveal characteristic signals that define its core structure.
¹H NMR Spectrum : The proton spectrum is complex but displays key diagnostic signals. Anomeric protons of the three sugar units are expected to resonate as doublets in the downfield region between δ 4.5 and 5.5 ppm. researchgate.net A dense, overlapping region from δ 3.0 to 4.5 ppm corresponds to the remaining sugar protons. The aglycone is characterized by an olefinic proton signal around δ 5.3 ppm and several sharp singlets between δ 0.7 and 1.3 ppm, which are indicative of the numerous methyl groups on the triterpenoid (B12794562) skeleton. nih.gov Crucially, the presence of the methyl ester is confirmed by a sharp singlet at approximately δ 3.7 ppm, corresponding to the -OCH₃ protons. nih.gov
¹³C NMR Spectrum : The carbon spectrum provides a count of all unique carbon atoms. Key regions include the carbonyl carbons of the ester and the C-22 ketone of the aglycone (δ 170-210 ppm), the olefinic carbons (δ 120-145 ppm), and the anomeric carbons of the sugars (δ 100-107 ppm). oregonstate.eduwisc.edu The carbon of the methyl ester group is expected to produce a distinct signal around δ 52 ppm. youtube.com The remaining sugar and aglycone carbons resonate in the δ 15-90 ppm range.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aglycone Methyls (7x) | 0.7 - 1.3 (s) | 15 - 30 |
| Aglycone CH, CH₂, CH₃ | 1.0 - 2.5 | 15 - 60 |
| Ester Methyl (-OCH₃) | ~ 3.7 (s) | ~ 52 |
| Sugar Protons (non-anomeric) | 3.0 - 4.5 (m) | 60 - 85 |
| Anomeric Protons (H-1') | 4.5 - 5.5 (d) | 100 - 107 |
| Olefinic C=CH | ~ 5.3 | ~122 |
| Olefinic C=CH | - | ~144 |
| Ester Carbonyl (C=O) | - | ~170 |
2D NMR experiments are essential to assemble the complete structure by establishing correlations between nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, primarily through two or three bonds. It is used to trace the connectivity within each individual sugar ring and to map out the spin systems of the triterpenoid backbone. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). epfl.ch This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule, confirming the assignments made from 1D spectra. youtube.com
The anomeric proton of one sugar to a carbon of the adjacent sugar or the aglycone, which definitively establishes the sequence and linkage points of the glycosidic chain.
The methyl protons of the ester group (δ ~3.7 ppm) to the carbonyl carbon of the glucuronic acid moiety (δ ~170 ppm), confirming the location of the methyl ester.
Correlations from the aglycone's methyl protons to nearby quaternary carbons, helping to assign the triterpenoid skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, revealing through-space correlations. NOESY is vital for determining the relative stereochemistry, particularly the orientation (α or β) of the glycosidic linkages between the sugar units. koreascience.kr
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, functional groups, and conformational arrangements within a molecule. By measuring the interaction of infrared radiation or the inelastic scattering of monochromatic light, it is possible to identify the characteristic vibrational modes of the chemical bonds present in this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of its chemical bonds. The resulting IR spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups. For this compound, the spectrum is characterized by a series of absorption bands that confirm its complex triterpenoid saponin (B1150181) structure.
Key functional groups of this compound produce distinct and identifiable peaks in the IR spectrum. The presence of multiple hydroxyl (-OH) groups on the sapogenin backbone and sugar moieties results in a strong, broad absorption band in the region of 3400-3200 cm⁻¹. The stretching vibrations of aliphatic C-H bonds in the methyl and methylene (B1212753) groups of the triterpenoid structure and the ester moiety are observed around 2950-2850 cm⁻¹.
A crucial and highly characteristic peak for this molecule is the sharp, strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the methyl ester group, which typically appears around 1740-1730 cm⁻¹. researchgate.net This band is a clear indicator of the esterification of the carboxylic acid group of the native dehydrosoyasaponin I. Furthermore, the spectrum includes bands for C-O stretching vibrations from the ester, ether, and alcohol groups, which are found in the fingerprint region between 1300 and 1000 cm⁻¹. The presence of a carbon-carbon double bond (C=C) in the oleanane-type triterpenoid skeleton would be indicated by a weak to medium band around 1650 cm⁻¹. researchgate.net
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 (broad) | O-H stretching | Hydroxyl groups (alcohols, sugars) |
| ~2955, ~2870 | C-H stretching | Aliphatic CH₃ and CH₂ groups |
| ~1735 (strong) | C=O stretching | Methyl Ester |
| ~1650 | C=C stretching | Alkene (triterpenoid backbone) |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, typically from a laser, which reveals vibrational modes within the molecule. researchgate.net While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for characterizing the carbon skeleton of the triterpenoid core.
In the Raman spectrum of this compound, the C-C stretching vibrations of the oleanane (B1240867) backbone would produce a series of distinct peaks in the 1200-800 cm⁻¹ region. The C=C double bond within the aglycone skeleton gives rise to a strong and sharp band, typically around 1650-1670 cm⁻¹. The ester carbonyl (C=O) group, also visible in IR, can be detected in the Raman spectrum, usually appearing around 1740 cm⁻¹. researchgate.net The numerous C-H bending and stretching modes of the molecule's aliphatic portions contribute to signals in the 1450 cm⁻¹ and 3000-2800 cm⁻¹ regions, respectively. nih.gov The lack of interference from water makes Raman spectroscopy a versatile technique for analyzing samples in various states. researchgate.net
Table 2: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety |
|---|---|---|
| ~2930 | C-H stretching | Aliphatic CH₃ and CH₂ groups |
| ~1740 | C=O stretching | Methyl Ester |
| ~1660 | C=C stretching | Alkene (triterpenoid backbone) |
| ~1450 | C-H bending | Aliphatic CH₃ and CH₂ groups |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound, including its absolute stereochemistry. researchgate.net This technique is particularly valuable for complex natural products like this compound, which contains numerous chiral centers. The determination of the absolute configuration is crucial for understanding its biological activity and structure-function relationships.
The method requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of the diffracted spots, a detailed electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom.
To determine the absolute configuration of a chiral molecule, crystallographers utilize the phenomenon of anomalous scattering (or resonant scattering). ed.ac.uk This effect occurs when the X-ray energy is near the absorption edge of an atom in the crystal, causing small but measurable differences between the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). mit.edu For organic molecules composed primarily of light atoms (C, H, O, N), this effect is very weak. ed.ac.uk However, modern diffractometers and computational methods allow for reliable determination even without the presence of a heavy atom. mit.edu The correctness of the assigned absolute structure is typically validated using the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and 1 for the inverted structure. ed.ac.uk
Advanced Chromatographic Detection (e.g., Diode Array Detection, Evaporative Light Scattering Detection)
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and purification of saponins. The choice of detector is critical for their analysis.
Diode Array Detection (DAD) , also known as a photodiode array (PDA) detector, records the absorbance of the eluent across a wide range of UV-Vis wavelengths simultaneously. mdpi.com While many saponins, including this compound, lack strong, distinctive chromophores, they often possess isolated double bonds or other functionalities that exhibit weak end-absorption in the low UV range (typically 200-210 nm). DAD allows for the monitoring of these wavelengths, enabling detection and quantification. researchgate.net A key advantage of DAD is its ability to acquire a full UV-Vis spectrum for each peak, which can aid in peak purity assessment and tentative identification by comparing spectra against a library. mdpi.com
Evaporative Light Scattering Detection (ELSD) is a universal detection method that is independent of the analyte's optical properties. researchgate.net This makes it exceptionally well-suited for compounds like saponins that may have poor or no UV absorbance. researchgate.netwaters.com The principle of ELSD involves three steps: nebulization of the column eluent into fine droplets, evaporation of the mobile phase in a heated drift tube to leave behind non-volatile analyte particles, and detection of the light scattered by these particles as they pass through a light beam. libretexts.org The detector's response is related to the mass of the analyte. ELSD is compatible with gradient elution, a significant advantage over refractive index (RI) detection, making it highly effective for separating complex mixtures of natural products like saponin extracts. researchgate.netwaters.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Correlating Aglycone Structural Modifications with Biological Activities
The aglycone, or sapogenol, is the non-sugar part of the saponin molecule and forms the backbone of this compound. In this case, the aglycone is soyasapogenol E. Modifications to this triterpenoid structure can significantly impact biological activity.
Key structural features of the soyasapogenol E aglycone in this compound include:
An oleanane-type pentacyclic triterpenoid skeleton.
A ketone group at the C-22 position.
A hydroxyl group at the C-3 position, which serves as an attachment point for the sugar moiety.
A carboxyl group at the C-28 position, which is methyl-esterified.
General SAR principles for soyasaponins suggest that the aglycone itself often exhibits greater biological potency than its glycosylated counterparts. nih.govnih.gov For instance, studies on various cancer cell lines have shown that soyasapogenols A and B are more effective at inhibiting cell growth than their corresponding soyasaponins. nih.gov This increased activity is often attributed to the higher lipophilicity of the aglycones, which may facilitate their passage through cell membranes.
The presence of the ketone group at C-22 in the soyasapogenol E backbone of this compound is a distinguishing feature. This modification is believed to arise from the photo-oxidation of group B soyasaponins. acs.org The impact of this keto group on specific biological activities, such as enzyme inhibition or receptor binding, is not yet fully elucidated for this particular molecule. However, it is a critical feature that differentiates it from other soyasaponins like Soyasaponin I, which has a hydroxyl group at this position.
Influence of Sugar Moiety Composition and Linkage Positions (e.g., C-3, C-28)
The sugar chains attached to the aglycone play a vital role in modulating the bioactivity of saponins. These sugar moieties can affect the molecule's solubility, polarity, and ability to interact with biological targets.
In this compound, a trisaccharide chain is attached at the C-3 position of the aglycone. The composition and linkage of these sugars are critical. Studies on other soyasaponins have demonstrated that both the number and type of sugar units, as well as their linkage positions, influence biological effects. For example, in a study comparing the hepatoprotective effects of different soyasaponins with the same aglycone (soyasapogenol B), it was found that saponins with a disaccharide at C-3 were more effective than those with a trisaccharide. nih.gov Furthermore, the type of terminal sugar can also be a determining factor.
Impact of the Methyl Esterification on Bioactivity Profiles
A defining characteristic of this compound is the methyl ester group at the C-28 position of the aglycone. This esterification neutralizes the negative charge of the carboxylic acid that would otherwise be present, thereby increasing the lipophilicity of the molecule.
While direct studies on the bioactivity of this compound are limited, research on related compounds suggests that this modification can have a profound effect. For instance, in studies of other triterpenoid saponins, the presence of a free carboxylic acid at C-28 has been shown to be important for certain biological activities. The esterification to a methyl ester in this compound could therefore alter its interaction with specific enzymes or receptors that have binding pockets sensitive to charge and polarity. This structural change may lead to a different spectrum of biological activities compared to its non-esterified counterpart, Dehydrosoyasaponin I (Soyasaponin Be).
Stereochemical Effects on Receptor Binding or Enzyme Inhibition
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the interaction of any molecule with biological targets such as receptors and enzymes. The complex structure of this compound, with its numerous chiral centers, results in a specific spatial conformation that is essential for its biological activity.
Comparative SAR with Related Soyasaponins (e.g., Soyasaponin I, Soyasaponin Be)
A comparative analysis of the structure-activity relationships of this compound with closely related soyasaponins can provide valuable insights into the functional significance of their structural differences.
This compound vs. Soyasaponin I: The primary structural difference between these two molecules lies at the C-22 position of the aglycone. This compound possesses a ketone group, whereas Soyasaponin I has a hydroxyl group at this position. This difference likely influences their biological activities. For instance, Soyasaponin I has been identified as an inhibitor of certain enzymes, and the presence of the hydroxyl group may be crucial for this inhibitory action. The ketone group in this compound would alter the electronic and steric properties at this position, potentially leading to different or diminished enzyme-inhibitory capabilities.
The table below summarizes the key structural features and known biological activities of these related soyasaponins, highlighting the basis for their differential effects.
| Compound Name | Aglycone | C-3 Sugar Moiety | C-22 Moiety | C-28 Moiety | Notable Biological Activities |
| This compound | Soyasapogenol E | Trisaccharide | Ketone | Methyl Ester | Limited specific data available. |
| Soyasaponin I | Soyasapogenol B | Trisaccharide | Hydroxyl | Carboxylic Acid | Anti-inflammatory, hepatoprotective. nih.gov |
| Soyasaponin Be (Dehydrosoyasaponin I) | Soyasapogenol E | Trisaccharide | Ketone | Carboxylic Acid | Limited specific data available. |
This comparative approach underscores the importance of subtle structural modifications in determining the biological functions of soyasaponins. Further research is needed to fully elucidate the specific bioactivities of this compound and to correlate them with its unique structural features.
Compound Names Table
Metabolic Fate and Biotransformation of Dehydrosoyasaponin I Methyl Ester in Vitro Models
Hydrolysis of Ester Linkages by Carboxylesterases
Carboxylesterases are a diverse group of enzymes that catalyze the hydrolysis of ester-containing compounds to their corresponding carboxylic acids and alcohols. wikipedia.org These enzymes are crucial in the metabolism of xenobiotics, including drugs and natural products. In mammals, carboxylesterases are prominently found in the liver. wikipedia.org Plant tissues, including those from soybean, also exhibit carboxylesterase activity. nih.gov
The methyl ester group of Dehydrosoyasaponin I methyl ester is a potential substrate for carboxylesterases. The general reaction catalyzed by these enzymes would involve the cleavage of the methyl ester to yield Dehydrosoyasaponin I and methanol (B129727). This biotransformation would effectively convert the esterified saponin (B1150181) back to its natural form.
While specific studies on the hydrolysis of this compound by carboxylesterases are not available, the general activity of these enzymes on various ester-containing substrates is well-documented. For instance, studies on homologous esters have shown that the rate of hydrolysis can be influenced by the size of the alcohol group, with methyl esters sometimes exhibiting greater stability than their larger counterparts in certain biological matrices. nih.gov The table below illustrates the general principle of carboxylesterase activity on ester-containing compounds.
Table 1: General Substrate Activity of Carboxylesterases
| Substrate Class | Enzyme | Typical Reaction |
|---|---|---|
| Carboxylic Esters | Carboxylesterase | R-COOR' + H₂O → R-COOH + R'-OH |
| Pro-drugs (e.g., oseltamivir) | Carboxylesterase | Activation via hydrolysis |
This table provides a generalized overview of carboxylesterase functions.
Glycosidic Cleavage and Aglycone Biotransformation in Simulated Biological Environments
The biotransformation of soyasaponins in simulated biological environments, particularly those mimicking the human gut, has been a key area of research. These studies reveal that the glycosidic linkages of soyasaponins are susceptible to cleavage by microbial enzymes. The primary metabolic pathway for soyasaponins involves the sequential hydrolysis of the sugar moieties attached to the aglycone core. iastate.edu
In vitro studies using human intestinal microflora have demonstrated that Soyasaponin I, a structurally related compound, is metabolized to Soyasaponin III through the loss of a rhamnose unit. iastate.edu Further hydrolysis leads to the formation of the aglycone, Soyasapogenol B. iastate.edunih.gov This deglycosylation is a critical step, as the resulting aglycones often exhibit different biological activities compared to the parent saponins (B1172615). nih.gov
It is highly probable that Dehydrosoyasaponin I, the parent compound of the methyl ester, undergoes a similar metabolic fate in the presence of intestinal microbiota. The sugar chain attached to the C-3 position of the aglycone would be sequentially cleaved by glycosidases produced by gut bacteria. The initial loss of the terminal rhamnose would yield a prosapogenin, followed by the cleavage of the galactose and glucuronic acid units to ultimately release the aglycone, Soyasapogenol B.
The metabolic pathway of Soyasaponin I by human intestinal microflora is summarized in the table below, which serves as a predictive model for the glycosidic cleavage of Dehydrosoyasaponin I.
Table 2: In Vitro Metabolism of Soyasaponin I by Human Intestinal Microflora
| Parent Compound | Primary Metabolite | Final Aglycone | Enzymatic Process |
|---|
This table is based on findings from studies on Soyasaponin I and is predictive for Dehydrosoyasaponin I. iastate.edunih.gov
Biotransformation Pathways in Microorganisms or Plant Cell Cultures
The biotransformation of saponins and other natural products using microbial or plant cell cultures is a well-established strategy for producing novel derivatives or modifying biological activity. mdpi.com These in vitro systems can perform a variety of chemical reactions, including hydrolysis, hydroxylation, and glycosylation. mdpi.comnih.gov
While specific studies on the biotransformation of this compound in isolated microbial or plant cell cultures are not extensively reported, research on related compounds provides insight into potential pathways. For instance, various microorganisms have been shown to degrade soyasaponins in soil, indicating microbial enzymatic activity on these molecules. nih.govresearchgate.net Pure cultures of bacteria, such as certain Bacillus species, have been shown to possess carboxylesterase activity capable of degrading insecticides. nih.gov This suggests that selected microbial strains could potentially hydrolyze the methyl ester of this compound.
Plant cell cultures are also known to metabolize a wide range of compounds. nih.gov For example, cell suspension cultures from various plants have been used to biotransform compounds like santonin, leading to hydroxylation, reduction, and hydrolysis products. nih.gov It is conceivable that plant cell cultures, particularly from soybean (Glycine max), could metabolize this compound, potentially through hydrolysis of the ester and glycosidic bonds or through other modifications like hydroxylation of the aglycone. Research has demonstrated the feasibility of developing robust soybean cell culture systems for various biochemical studies. nih.gov
The potential biotransformation reactions that could occur in microbial or plant cell cultures are outlined in the table below.
Table 3: Potential Biotransformation Reactions of this compound in In Vitro Cultures
| Culture Type | Potential Reaction | Potential Product(s) |
|---|---|---|
| Microbial Cultures | Ester Hydrolysis | Dehydrosoyasaponin I |
| Microbial Cultures | Glycosidic Cleavage | Pro-sapogenins, Soyasapogenol B |
| Plant Cell Cultures | Ester Hydrolysis | Dehydrosoyasaponin I |
| Plant Cell Cultures | Glycosidic Cleavage | Pro-sapogenins, Soyasapogenol B |
This table represents potential biotransformation pathways based on general knowledge of microbial and plant cell culture capabilities.
Advanced Methodological Considerations for Future Research
Application of Omics Technologies in Saponin (B1150181) Research (e.g., Metabolomics)
The "omics" revolution, encompassing genomics, transcriptomics, proteomics, and metabolomics, provides a powerful toolkit for a holistic understanding of saponin biosynthesis and regulation. mdpi.com Metabolomics, which focuses on the comprehensive analysis of small molecules (metabolites) within a biological system, is particularly crucial for studying Dehydrosoyasaponin I methyl ester. mdpi.com
Integrated transcriptomic and metabolomic analyses have proven effective in identifying genes and metabolic pathways involved in the synthesis of flavonoids and saponins (B1172615) in various plants. For instance, such studies in Astragalus mongholicus led to the identification of differentially expressed genes associated with the biosynthesis of saponins like soyasaponin I, primarily through the mevalonic acid (MVA) pathway. nih.gov Similarly, a combined transcriptomics and metabolomics approach in quinoa has shed light on the triterpenoid (B12794562) saponin biosynthesis pathways. nih.gov
In soybeans, transcriptomic and metabolic profiling have been used to investigate the diurnal regulation of isoflavone (B191592) and soyasaponin biosynthesis. nih.govbiorxiv.org These studies revealed that the expression of genes for key enzymes in soyasaponin biosynthesis, such as β-amyrin synthase and certain cytochrome P450s and UDP-glucuronosyltransferases, follows a distinct diurnal rhythm, often inverse to that of isoflavone biosynthesis. biorxiv.org Co-expression network analyses can further help in identifying candidate genes responsible for the transport and accumulation of these saponins. nih.govbiorxiv.org
Future research on this compound should leverage these multi-omics approaches. By combining genomic, transcriptomic, and metabolomic data, researchers can:
Elucidate the complete biosynthetic pathway: Identify all the genes and enzymes involved in the conversion of precursor molecules to this compound.
Understand regulatory networks: Uncover the transcription factors and signaling molecules that control the expression of biosynthetic genes.
Identify transporters: Discover the proteins responsible for the compartmentalization and transport of this compound within the plant cell.
This integrated approach will provide a comprehensive picture of how the production of this specific saponin is regulated, offering valuable insights for metabolic engineering efforts. researchgate.net
Computational Chemistry and Molecular Modeling for SAR Prediction and Mechanistic Elucidation
Computational chemistry and molecular modeling are indispensable tools for predicting the Structure-Activity Relationship (SAR) and elucidating the mechanisms of action of bioactive compounds like this compound. These in silico methods offer a cost-effective and time-efficient way to screen large numbers of compounds and to understand their interactions with biological targets at a molecular level. nih.gov
Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, homology modeling, molecular docking, and molecular dynamics (MD) simulations are particularly relevant. nih.gov QSAR studies can establish a mathematical relationship between the chemical structure of a series of saponins and their biological activity. nih.gov For instance, 2D and 3D QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to predict the inhibitory activity of triterpenoid saponins against various targets. nih.gov
Molecular docking simulations can predict the preferred binding orientation of a ligand (like this compound) to a target protein, providing insights into the specific interactions that stabilize the complex. nih.gov Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, confirming the stability of the binding mode and revealing more detailed information about the binding mechanism. nih.govnih.gov
For this compound, these computational approaches can be applied to:
Predict biological targets: Identify potential protein targets by virtually screening against a library of known protein structures.
Elucidate binding mechanisms: Understand how the saponin interacts with its target at the atomic level, identifying key amino acid residues involved in binding.
Guide lead optimization: Predict how modifications to the chemical structure of this compound might improve its binding affinity and biological activity. researchgate.net
By combining computational predictions with experimental validation, researchers can accelerate the discovery of novel biological activities and the development of more potent and selective saponin-based molecules.
Biotechnological Production and Engineering of this compound
The native extraction of this compound from plant sources can be inefficient and unsustainable. Biotechnological approaches, including metabolic engineering and synthetic biology, offer promising alternatives for its large-scale and controlled production.
Metabolic engineering aims to modify the metabolic pathways of an organism to enhance the production of a desired compound. frontiersin.orgnih.gov In the context of this compound, this could involve:
Overexpression of key biosynthetic genes: Increasing the expression of genes encoding rate-limiting enzymes in the soyasaponin biosynthetic pathway, such as β-amyrin synthase, can lead to higher yields. nih.gov
Downregulation of competing pathways: Suppressing the expression of genes in pathways that compete for common precursors can redirect metabolic flux towards saponin production.
Heterologous expression: Introducing the entire biosynthetic pathway for this compound into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli could enable its production through fermentation.
The biosynthesis of triterpenoid saponins begins with the mevalonic acid (MVA) pathway in the cytoplasm, which provides the precursor 2,3-oxidosqualene (B107256). researchgate.net This is then cyclized by oxidosqualene cyclases (OSCs) and further modified by cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs) to produce a diverse array of saponins. researchgate.netresearchgate.net The identification and characterization of these enzymes are crucial for successful metabolic engineering. nih.gov For example, studies have shown that the application of methyl jasmonate can up-regulate the expression of β-amyrin synthase and squalene (B77637) synthase, leading to increased soyasaponin accumulation in cell cultures. nih.gov
Furthermore, understanding the transport and storage of saponins is essential for maximizing production. The identification of transporter proteins, such as MATE transporters, that are involved in moving saponins into the vacuole for storage, provides additional targets for engineering. researchgate.net
Future research in this area should focus on:
Complete elucidation of the biosynthetic pathway: Identifying all the specific enzymes required for the synthesis of this compound.
Development of engineered microbial strains: Assembling the biosynthetic pathway in a suitable microbial host and optimizing fermentation conditions for high-yield production.
Process optimization: Developing efficient methods for the extraction and purification of this compound from the production system.
The successful implementation of these biotechnological strategies will not only provide a sustainable source of this valuable compound but also open up possibilities for producing novel, engineered saponin structures with enhanced properties.
Q & A
Basic Research Questions
Q. How is Dehydrosoyasaponin I methyl ester identified and differentiated from structurally similar soyasaponins in plant extracts?
- Methodological Approach :
- Chromatographic Separation : Use reversed-phase UHPLC-MS/MS to separate saponins based on hydrophobicity and mass-to-charge ratios. This compound can be distinguished from Soyasaponin III and Primulasaponin via retention time and fragmentation patterns .
- Molecular Networking : Construct molecular networks (e.g., using GNPS) to visualize correlations between compounds. Direct connections in nodes (e.g., between Dehydrosoyasaponin I and Soyasaponin III) confirm biosynthetic relationships .
- Reference Standards : Compare with authenticated standards from Fabaceae family plants (e.g., Astragalus species) using GC-MS or NMR for structural validation .
Q. What analytical methods ensure the purity and identity of this compound in synthetic or isolated samples?
- Methodological Approach :
- Purity Assessment : Perform high-resolution mass spectrometry (HR-MS) and quantitative NMR (qNMR) to confirm molecular weight and purity (>95%). Use USP guidelines for reagent testing, including titration or UV-spectrophotometry for residual solvent detection (e.g., methanol) .
- Chromatographic Validation : Employ GC-MS with internal standards (e.g., methyl esters of known fatty acids) to quantify ester content and detect byproducts .
- Reproducibility : Document all protocols in supplementary materials, including instrument parameters and sample preparation steps, per journal guidelines .
Q. What biosynthetic pathways are proposed for this compound in the Fabaceae family?
- Methodological Approach :
- Metabolomic Profiling : Use untargeted metabolomics (UHPLC-MS/MS) to map intermediate compounds in Astragalus or Medicago sativa tissues. Identify key enzymes (e.g., cytochrome P450s) via transcriptomic correlation .
- Isotopic Labeling : Track carbon flux using ¹³C-labeled precursors (e.g., mevalonate) in hydroponic cultures to elucidate methylation and hydroxylation steps .
Advanced Research Questions
Q. How can experimental design methodologies optimize the synthesis or extraction of this compound?
- Methodological Approach :
- Taguchi Orthogonal Arrays : Design experiments with parameters like catalyst concentration (KOH, 0.5–1.5 wt%), alcohol-to-oil molar ratio (6:1–12:1), and temperature (25–60°C). Use L9 orthogonal arrays to reduce trials while maximizing data robustness .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time vs. ester yield) using central composite design. Validate with ANOVA to identify significant factors (e.g., catalyst concentration contributes 77.6% variance in yield) .
- Validation : Replicate optimized conditions (e.g., 1.5 wt% KOH, 60°C) and compare yields with theoretical predictions (S/N ratio analysis) .
Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Approach :
- Meta-Analysis : Systematically review studies using PRISMA guidelines. Stratify data by assay type (e.g., in vitro anti-inflammatory vs. in vivo toxicity) to identify context-dependent effects .
- Dose-Response Curves : Re-evaluate activity thresholds using standardized protocols (e.g., IC50 calculations with consistent cell lines). Disclose all raw data in supplementary materials for cross-validation .
- Mechanistic Studies : Use CRISPR-edited cell models to isolate target pathways (e.g., NF-κB inhibition) and rule out off-target effects .
Q. What integrative strategies link this compound’s metabolomic data with transcriptomic or proteomic insights?
- Methodological Approach :
- Multi-Omics Correlation : Pair UHPLC-MS/MS metabolite profiles with RNA-seq data from the same tissue samples. Use tools like WGCNA to identify co-expression modules linking saponin biosynthesis genes (e.g., CYP72A) with metabolite abundance .
- Pathway Enrichment : Apply KEGG or GO term analysis to highlight enriched pathways (e.g., terpenoid backbone synthesis) in Astragalus under stress conditions .
- Machine Learning : Train random forest models on omics datasets to predict regulatory nodes influencing methyl ester production .
Data Presentation Guidelines
- Tables : Include orthogonal array layouts (e.g., L9 designs) and ANOVA results for reproducibility .
- Figures : Use molecular networks to visualize biosynthetic relationships and response surface plots for optimization outcomes .
- Supplemental Materials : Provide raw chromatograms, NMR spectra, and statistical code (R/Python scripts) per journal requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
